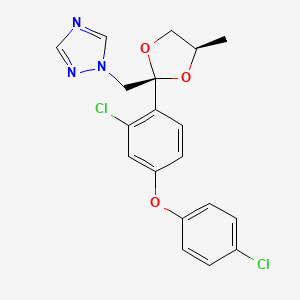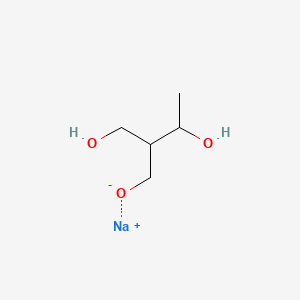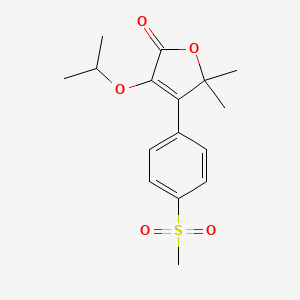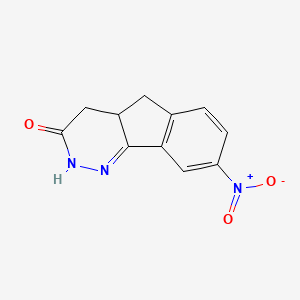
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one is a heterocyclic compound that features a unique indeno-pyridazinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antihypertensive, antithrombotic, and inotropic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It has shown promise as an antihypertensive, antithrombotic, and inotropic agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits the STAT3 protein, which is a promising molecular target in cancer therapy . Additionally, it may interact with other proteins and enzymes to exert its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: These include compounds like Zardaverine and Emorfazone, which have similar pharmacological activities.
Indeno-pyridazinone Derivatives: These include other indeno-pyridazinone compounds that exhibit antihypertensive and antithrombotic activities.
Uniqueness
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one is unique due to its specific structure, which combines the indeno and pyridazinone moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
114915-66-1 |
|---|---|
Molekularformel |
C11H9N3O3 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
8-nitro-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H9N3O3/c15-10-4-7-3-6-1-2-8(14(16)17)5-9(6)11(7)13-12-10/h1-2,5,7H,3-4H2,(H,12,15) |
InChI-Schlüssel |
MPAKCSZPRBZIBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)NN=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


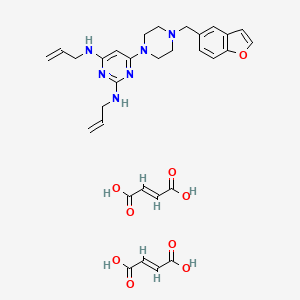
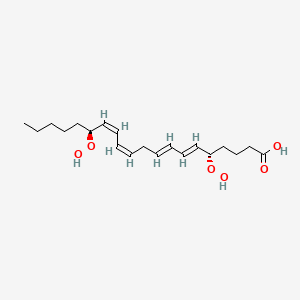
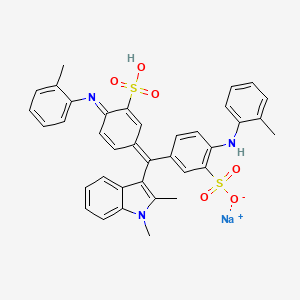

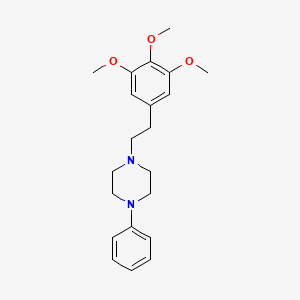

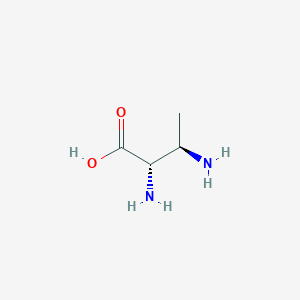


![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
